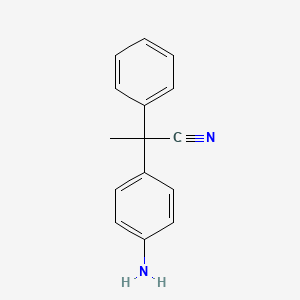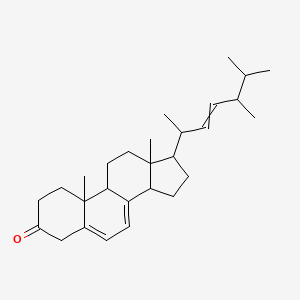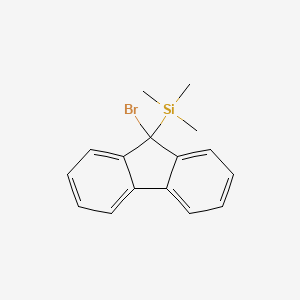
Piperazine, 1,1'-dibenzyl-4,4'-ethylenedi-, tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride is a chemical compound with the molecular formula C24H34N4.4ClH and a molecular weight of 524.46 g/mol . This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride, can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the ammoniation of 1,2-dichloroethane or ethanolamine . Piperazine itself can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol .
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine derivatives undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of nitrogen atoms in the piperazine ring, which can act as nucleophiles or bases.
Common Reagents and Conditions: Common reagents used in the reactions of piperazine derivatives include sulfonium salts, aziridines, and alkynes . Reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol .
Major Products: The major products formed from the reactions of piperazine derivatives depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
Applications De Recherche Scientifique
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperazine derivatives are known for their pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities . Additionally, piperazine derivatives are used in the development of drugs such as Imatinib (Gleevec) and Sildenafil (Viagra) .
Mécanisme D'action
The mechanism of action of piperazine derivatives involves their ability to interact with various molecular targets and pathways. For example, piperazine compounds can mediate their anthelmintic action by paralyzing parasites, allowing the host body to expel the invading organisms . The nitrogen atoms in the piperazine ring can serve as hydrogen bond donors/acceptors, enhancing interactions with receptors and increasing water solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Piperazine, 1,1’-dibenzyl-4,4’-ethylenedi-, tetrahydrochloride can be compared with other similar compounds such as piperidine and morpholine . While piperidine and morpholine are also six-membered nitrogen heterocycles, piperazine is unique due to the presence of two nitrogen atoms at opposite positions in the ring . This structural feature allows for greater flexibility in tuning the pharmacological and pharmacokinetic profiles of drug candidates containing piperazine .
List of Similar Compounds:- Piperidine
- Morpholine
- Pyrazine
- Hexahydropyrazine
Propriétés
Numéro CAS |
23111-67-3 |
|---|---|
Formule moléculaire |
C24H38Cl4N4 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
1-benzyl-4-[2-(4-benzylpiperazin-1-yl)ethyl]piperazine;tetrahydrochloride |
InChI |
InChI=1S/C24H34N4.4ClH/c1-3-7-23(8-4-1)21-27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)22-24-9-5-2-6-10-24;;;;/h1-10H,11-22H2;4*1H |
Clé InChI |
ZCRLFUNYTHKEKC-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCN2CCN(CC2)CC3=CC=CC=C3)CC4=CC=CC=C4.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14710323.png)



![Methyl 3-[methoxy(phenyl)phosphoryl]propanoate](/img/structure/B14710341.png)



![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
